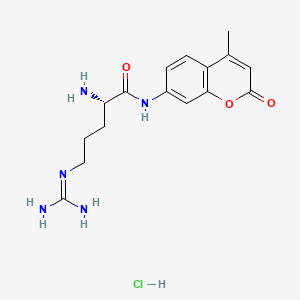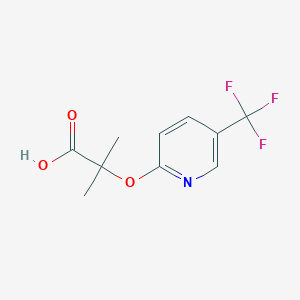
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid
Overview
Description
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid, also known as 2-methyl-2-trifluoromethylpyridine-2-carboxylic acid (2M2TCA), is an organic molecule that is used in a variety of scientific applications. It is a white powder that is soluble in water, alcohol, and most organic solvents. It has a melting point of 115-118 °C and a boiling point of 256 °C. It is a versatile molecule, and its properties make it suitable for a variety of scientific research applications. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2M2TCA, as well as potential future directions.
Scientific Research Applications
Hydrogen Bonding Studies
- Hydrogen Bonding Analysis: Research into similar compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, has involved studying hydrogen bonding through methods like NMR spectroscopy and X-ray crystallography. This kind of research can provide insights into the bonding characteristics and structural configurations of related compounds, including 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid (Dobbin et al., 1993).
Synthesis and Reactivity
- Synthesis of Derivatives: Research has focused on the synthesis of various derivatives using compounds with structural similarities to 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid. This includes the development of different pyridine and pyrrolidine derivatives, indicating a potential area for synthesizing new compounds from 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid (Sokolov & Aksinenko, 2010).
Crystallography and Molecular Structure
- Structural Analysis: Studies have been conducted on the crystal structure of compounds similar to 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid, revealing information about molecular arrangements and hydrogen bonding networks. This type of research can be vital for understanding the physical and chemical properties of the compound (Ye & Tanski, 2020).
Novel Synthesis Methods
- Development of New Synthesis Pathways: Research has also focused on creating novel synthesis methods for compounds structurally related to 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid. These methods can be crucial for pharmaceutical and industrial applications, providing efficient ways to produce derivatives and related compounds (Kiss, Ferreira, & Learmonth, 2008).
properties
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDVFRJNNKHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582645 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid | |
CAS RN |
605680-62-4 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

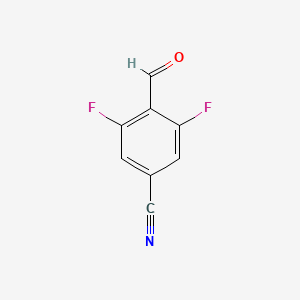
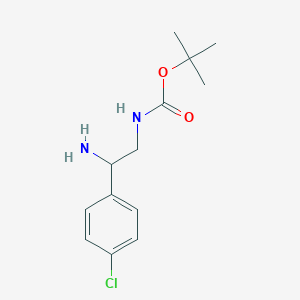

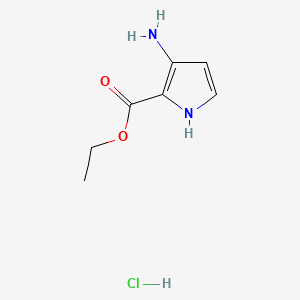
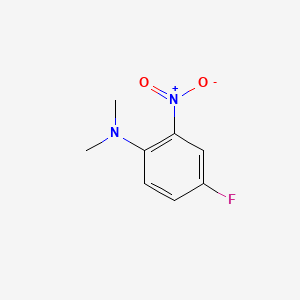
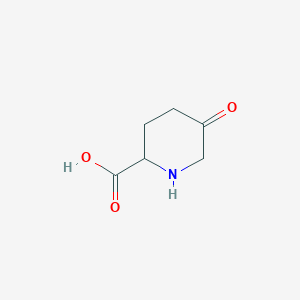
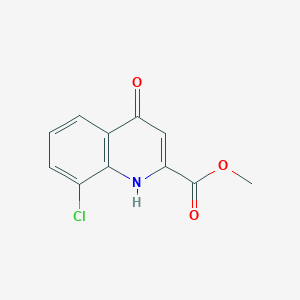
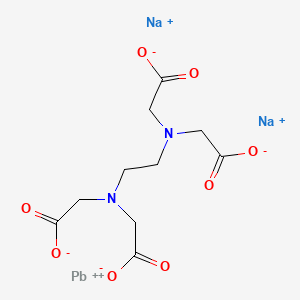
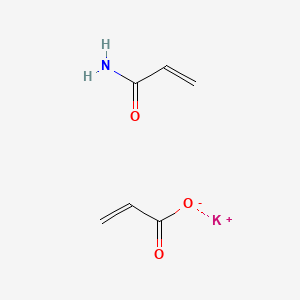
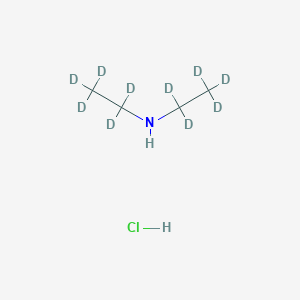
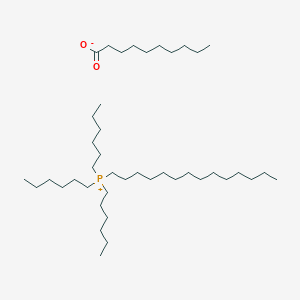
![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

